molecular formula C14H13N5O2 B11663238 2-[(4,6-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

2-[(4,6-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

Cat. No.: B11663238
M. Wt: 283.29 g/mol
InChI Key: IHTOUADIHJQDJA-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol typically involves the condensation of 4,6-dimethylquinazoline with pyrimidine-4,6-diol. One common method involves the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups . The reaction conditions often include the use of sodium ethoxide as a base and an excess of guanidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4,6-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the replication of certain viruses by preventing the assembly of viral proteins into new virions . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit viral replication and potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C14H13N5O2/c1-7-3-4-10-9(5-7)8(2)15-13(16-10)19-14-17-11(20)6-12(21)18-14/h3-6H,1-2H3,(H3,15,16,17,18,19,20,21)

InChI Key

IHTOUADIHJQDJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)O)C

Origin of Product

United States

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